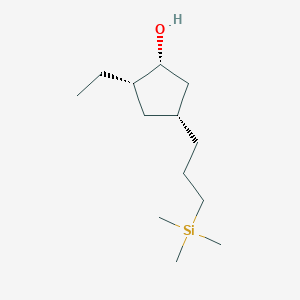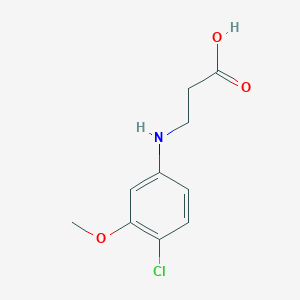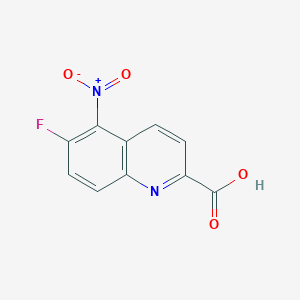
5-Iodo-2,4-dimethylpyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Iodo-2,4-dimethylpyrimidine is a halogenated pyrimidine derivative with the molecular formula C6H7IN2. This compound is characterized by the presence of an iodine atom at the 5th position and two methyl groups at the 2nd and 4th positions of the pyrimidine ring. Pyrimidines are a class of heterocyclic aromatic organic compounds similar to pyridine and are widely studied due to their biological and chemical significance.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodo-2,4-dimethylpyrimidine typically involves the iodination of 2,4-dimethylpyrimidine. One common method is the reaction of 2,4-dimethylpyrimidine with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions. The reaction is usually carried out in an organic solvent like acetic acid or chloroform at a temperature range of 0-25°C to ensure selective iodination at the 5th position.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain precise control over reaction conditions, ensuring high yield and purity of the product. The use of automated systems for reagent addition and temperature control is common in industrial settings to optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 5-Iodo-2,4-dimethylpyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions. For example, palladium-catalyzed cross-coupling reactions with organometallic reagents can introduce different functional groups at the 5th position.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Palladium-Catalyzed Reactions: These reactions often use palladium catalysts, such as tetrakis(triphenylphosphine)palladium(0), in the presence of bases like potassium carbonate or sodium hydroxide.
Solvents: Common solvents include dimethylformamide (DMF), tetrahydrofuran (THF), and acetonitrile.
Major Products:
Substituted Pyrimidines: Depending on the nucleophile used, various substituted pyrimidines can be synthesized. For example, coupling with phenylboronic acid yields 5-phenyl-2,4-dimethylpyrimidine.
Applications De Recherche Scientifique
5-Iodo-2,4-dimethylpyrimidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology and Medicine: The compound is studied for its potential antiviral and anticancer properties. It serves as a precursor for the synthesis of nucleoside analogs, which are important in antiviral therapies.
Industry: In the chemical industry, it is used in the synthesis of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 5-Iodo-2,4-dimethylpyrimidine is primarily related to its ability to participate in nucleophilic substitution reactions. The iodine atom at the 5th position is a good leaving group, making the compound reactive towards nucleophiles. This reactivity is exploited in the synthesis of various derivatives, which can interact with biological targets such as enzymes and receptors. The exact molecular targets and pathways depend on the specific derivative being studied.
Comparaison Avec Des Composés Similaires
5-Iodo-2,4-dimethoxypyrimidine: Similar in structure but with methoxy groups instead of methyl groups.
5-Bromo-2,4-dimethylpyrimidine: Contains a bromine atom instead of iodine.
2,4-Dimethylpyrimidine: Lacks the halogen atom at the 5th position.
Uniqueness: 5-Iodo-2,4-dimethylpyrimidine is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its analogs. The iodine atom’s larger size and higher reactivity compared to bromine or chlorine make it particularly useful in certain synthetic applications, such as cross-coupling reactions.
Propriétés
Formule moléculaire |
C6H7IN2 |
|---|---|
Poids moléculaire |
234.04 g/mol |
Nom IUPAC |
5-iodo-2,4-dimethylpyrimidine |
InChI |
InChI=1S/C6H7IN2/c1-4-6(7)3-8-5(2)9-4/h3H,1-2H3 |
Clé InChI |
BQANPURTBPZZJX-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=NC=C1I)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![8-Quinolinol, 7-[(diethylamino)methyl]-](/img/structure/B11876545.png)

![3-(4-Fluorophenyl)-4,5,6,7-tetrahydrobenzo[D]isoxazol-5-amine](/img/structure/B11876555.png)
